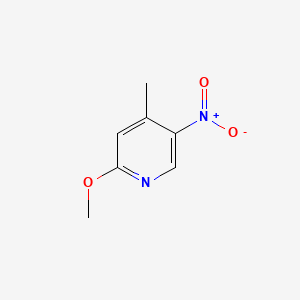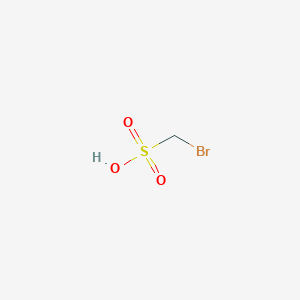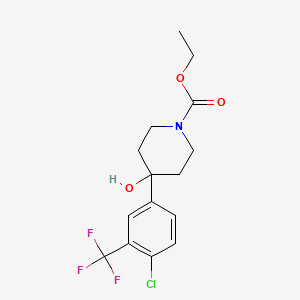
2-Methoxy-4-methyl-5-nitropyridine
概要
説明
科学的研究の応用
Pyridine Derivatives Synthesis
- 2-Methoxy-4-methyl-5-nitropyridine and related compounds have been synthesized and studied for their reactivity and potential applications. Gruber (1953) explored malonations of substituted nitropyridines, highlighting the chemical pathways and reactivity of similar compounds (Gruber, 1953).
Reissert-Kaufmann-type Reaction Studies
- The compound has been used in studies involving the Reissert-Kaufmann-type reaction, demonstrating its utility in producing various nitropyridines and nitropyridinecarboxylic acids. Matsumura, Ariga, and Ohfuji (1970) detailed these reactions, providing insights into new synthetic routes (Matsumura, Ariga, & Ohfuji, 1970).
Molecular Structure and Vibrational Studies
- Detailed studies on the molecular structure, stability, and vibrational properties of related nitropyridine compounds have been conducted. Balachandran, Lakshmi, and Janaki (2012) used density functional theory to analyze 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, providing insights into their electronic properties (Balachandran, Lakshmi, & Janaki, 2012).
X-ray and Spectroscopic Analysis
- X-ray and spectroscopic analyses have been performed on similar compounds to understand their structural and optical properties. Jukić et al. (2010) analyzed 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, shedding light on the structure and behavior of such compounds (Jukić et al., 2010).
Methylamination Reactions
- Methylamination reactions of nitropyridines, including compounds structurally similar to this compound, have been studied, expanding the understanding of their chemical reactivity and potential applications (Szpakiewicz & Wolniak, 1999).
Fluorescent Probe Development
- This compound and its derivatives have been explored in the development of fluorescent probes for detecting various metal ions. Singh et al.
(2020) synthesized 2-aminoethylpyridine-based fluorescent compounds, including derivatives of 5-nitropyridine, demonstrating their potential in sensing applications (Singh, Thakur, Raj, & Pandey, 2020).
Conformational and Spectroscopic Investigations
- Conformational structure studies and various spectral properties of related nitropyridine compounds have been performed. Gümüş (2020) investigated 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl) using quantum mechanical computation, providing insights into molecular stability and reactivity (Gümüş, 2020).
Crystal Structure and Vibrational Studies
- The crystal structures of related 2-amino-4-methylpyridine derivatives have been determined, contributing to the understanding of hydrogen bonding patterns and molecular interactions in these compounds (Bryndal et al., 2012).
Radiofluorination Research
- Studies on nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines have been conducted, exploring the potential of these compounds in radiopharmaceutical applications (Malik et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-methoxy-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQRLCFAHKFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287773 | |
| Record name | 2-methoxy-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-90-1 | |
| Record name | 6635-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)

